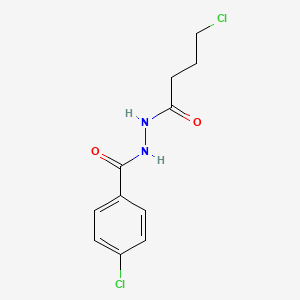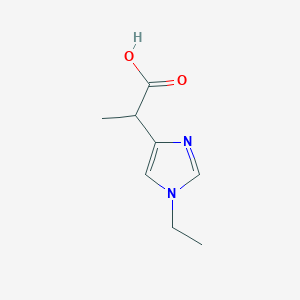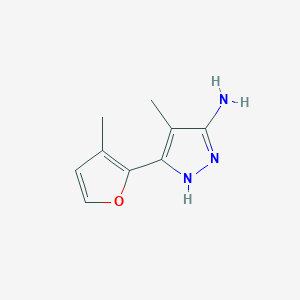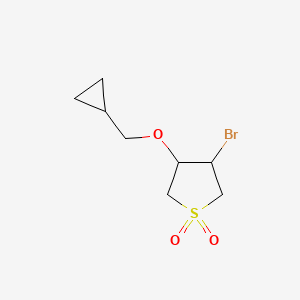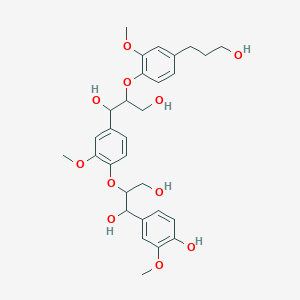
Leptolepisol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leptolepisol B is a lignan compound isolated from the roots and rhizomes of the plant species Sophora tonkinensis. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Leptolepisol B involves several steps, starting from simple organic molecules. The process typically includes the formation of the core lignan structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots and rhizomes of Sophora tonkinensis. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Leptolepisol B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions are often derivatives of this compound with modified functional groups. These derivatives can be further studied for their potential biological activities and applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Leptolepisol B exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Leptolepisol B involves its interaction with specific molecular targets and pathways within the body. The compound is known to modulate various signaling pathways, leading to its observed biological effects. For example, this compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Leptolepisol B can be compared with other lignan compounds, such as:
Leptolepisol D: Another lignan isolated from the same plant species, with similar but distinct biological activities.
Podophyllotoxin: A well-known lignan with potent anticancer properties.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits. Its potential therapeutic applications and the ability to undergo various chemical reactions make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C30H38O11 |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
2-[4-[1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C30H38O11/c1-37-24-14-19(7-9-21(24)34)29(35)27(16-32)41-23-11-8-20(15-26(23)39-3)30(36)28(17-33)40-22-10-6-18(5-4-12-31)13-25(22)38-2/h6-11,13-15,27-36H,4-5,12,16-17H2,1-3H3 |
Clé InChI |
PMXXJURURRDZPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)OC(CO)C(C3=CC(=C(C=C3)O)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


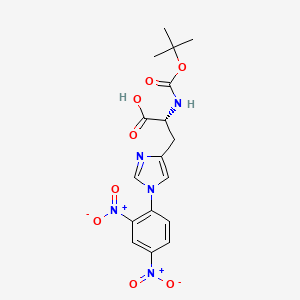
![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
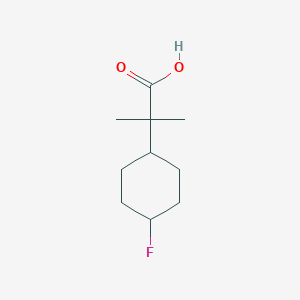
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
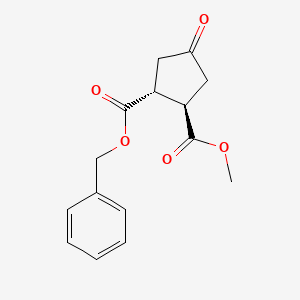
![3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B15240589.png)
![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)
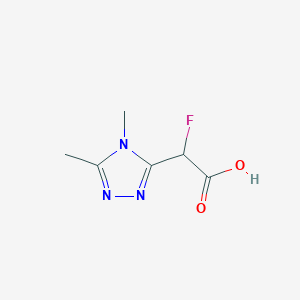

![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
